(2-Bromo-1-fluoroethyl)cyclopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

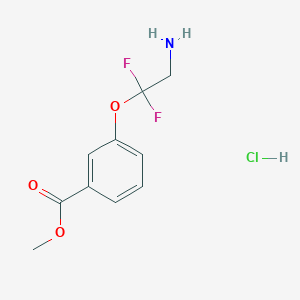

“(2-Bromo-1-fluoroethyl)cyclopentane” is a chemical compound with the molecular formula C7H12BrF . It has a molecular weight of 195.07 . The compound is also known as “Cyclopentane, 1-bromo-2-fluoro-, cis-” and "Cyclopentane, 1-bromo-2-fluoro-, trans-" .

Physical And Chemical Properties Analysis

“this compound” has a predicted density of 1.364±0.06 g/cm3 and a predicted boiling point of 198.1±10.0 °C . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Environmental Sensing and Biological Applications

One notable application is in the development of fluorescent probes for environmental and biological sensing. For example, a study introduced a ratiometric fluorescent probe for detecting hydrazine, a highly toxic substance. This probe utilizes an intramolecular charge transfer (ICT) pathway for sensing, exhibiting low cytotoxicity, high cell permeability, and a significant Stokes shift, making it suitable for environmental water systems and fluorescence imaging in biological samples (Zhu et al., 2019).

Organic Synthesis and Catalysis

In organic synthesis, methods involving cyclopentane derivatives highlight the efficiency and versatility of these compounds. For instance, the silver-initiated radical ring expansion/fluorination of ethynyl cyclobutanols offers an efficient synthesis of monofluoroethenyl cyclopentanones, serving as valuable building blocks for further derivatizations (Tian et al., 2016). Additionally, palladium-catalyzed cross-coupling reactions utilizing cyclopentane derivatives demonstrate the significant influence of ligands on the reaction outcome, achieving high substrate-catalyst ratios and good yields, which is crucial for the efficient synthesis of complex molecules (Feuerstein et al., 2001).

Material Science and Chemical Precursors

Research also delves into the structural and electronic properties of cyclopentane derivatives. Studies on halogen effects in bioorthogonal sydnone cycloadditions reveal that fluorine substituents substantially increase reactivities, demonstrating the importance of electronic interactions in determining the conformational stability and reactivity of such compounds (Tao et al., 2018).

Safety and Hazards

properties

IUPAC Name |

(2-bromo-1-fluoroethyl)cyclopentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrF/c8-5-7(9)6-3-1-2-4-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFVISKPUVFIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CBr)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid](/img/structure/B2878920.png)

![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)

![N-(2-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2878923.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2878924.png)

![6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2878925.png)

![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878929.png)

![[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2878934.png)

![2,6-dichloro-N-[3-chloro-4-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2878941.png)